Chromomycin Ap
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Overview
Description
Chromomycin Ap is a member of the chromomycin family, a group of glycoside antibiotics produced by the fermentation of certain strains of Streptomyces bacteria. These compounds are known for their potent antibacterial and anticancer properties. This compound, in particular, has garnered attention for its ability to bind to DNA and inhibit RNA synthesis, making it a valuable tool in both medical and biological research .
Preparation Methods
Synthetic Routes and Reaction Conditions: Chromomycin Ap is typically isolated from the fermentation broth of Streptomyces bacteria. The process involves cultivating the bacteria under specific conditions that promote the production of chromomycins. The fermentation broth is then subjected to various extraction and purification steps, including solvent extraction, chromatography, and crystallization, to isolate this compound .
Industrial Production Methods: Industrial production of this compound follows a similar approach but on a larger scale. The fermentation process is optimized to maximize yield, and advanced purification techniques are employed to ensure the compound’s purity. The use of bioreactors and controlled fermentation conditions helps in achieving consistent production of this compound .
Chemical Reactions Analysis
Types of Reactions: Chromomycin Ap undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the glycoside moieties of this compound, altering its biological activity.
Substitution: Substitution reactions, particularly involving the sugar moieties, can produce analogs with different properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with altered biological activities. These derivatives are often studied for their potential therapeutic applications .
Scientific Research Applications
Chromomycin Ap has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study DNA-binding properties and the effects of DNA-binding compounds.
Biology: Employed in studies of gene expression and regulation due to its ability to inhibit RNA synthesis.
Medicine: Investigated for its potential as an anticancer agent, particularly in targeting cancer cells with high GC content in their DNA.
Industry: Utilized in the development of new antibiotics and as a reference compound in antimicrobial research.
Mechanism of Action
Chromomycin Ap exerts its effects primarily by binding to the minor groove of DNA in regions with high GC content. This binding is facilitated by the presence of bivalent metal ions such as magnesium. Once bound, this compound inhibits the activity of RNA polymerase, thereby blocking RNA synthesis. This inhibition disrupts the transcription process, leading to the suppression of gene expression and ultimately cell death .
Comparison with Similar Compounds
Chromomycin Ap is part of the aureolic acid family of antibiotics, which includes other compounds such as:
- Chromomycin A2
- Chromomycin A3
- Olivomycin A
Comparison:
- Chromomycin A2 and A3: These compounds share similar DNA-binding properties and mechanisms of action with this compound but differ in their sugar moieties and specific biological activities.
- Olivomycin A: Structurally similar to this compound, Olivomycin A also binds to DNA but has different substituents on its sugar moieties, leading to variations in its biological effects .
This compound stands out due to its unique combination of sugar moieties and its potent inhibitory effects on RNA synthesis, making it a valuable compound in both research and therapeutic contexts.
Properties
CAS No. |
64967-61-9 |
---|---|
Molecular Formula |
C58H84O26 |
Molecular Weight |
1197.3 g/mol |
IUPAC Name |
[6-[6-[6-[[6-[5-acetyloxy-4-(4-hydroxy-5-methoxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-3-(3,4-dihydroxy-1-methoxy-2-oxopentyl)-8,9-dihydroxy-7-methyl-1-oxo-3,4-dihydro-2H-anthracen-2-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]oxy-3-hydroxy-2-methyloxan-4-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] propanoate |
InChI |
InChI=1S/C58H84O26/c1-13-38(62)83-57-28(8)77-43(21-58(57,10)70)81-36-18-40(73-24(4)49(36)66)80-35-19-42(74-25(5)48(35)65)84-56-32(55(72-12)52(69)47(64)23(3)59)15-30-14-31-16-34(22(2)46(63)44(31)50(67)45(30)51(56)68)79-41-20-37(54(27(7)76-41)78-29(9)60)82-39-17-33(61)53(71-11)26(6)75-39/h14,16,23-28,32-33,35-37,39-43,47-49,53-57,59,61,63-67,70H,13,15,17-21H2,1-12H3 |
InChI Key |
BDOITUPYCCZVMN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OC1C(OC(CC1(C)O)OC2CC(OC(C2O)C)OC3CC(OC(C3O)C)OC4C(CC5=C(C4=O)C(=C6C(=C5)C=C(C(=C6O)C)OC7CC(C(C(O7)C)OC(=O)C)OC8CC(C(C(O8)C)OC)O)O)C(C(=O)C(C(C)O)O)OC)C |
Origin of Product |
United States |
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